Product packaging for (Chlorosulfanyl)(methanesulfonyl)methane(Cat. No.:CAS No. 89986-84-5)

(Chlorosulfanyl)(methanesulfonyl)methane

Cat. No.: B14375011
CAS No.: 89986-84-5
M. Wt: 160.6 g/mol
InChI Key: TVPJZMFYKNYHGU-UHFFFAOYSA-N
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Description

(Chlorosulfanyl)(methanesulfonyl)methane is a specialized organosulfur compound presenting two distinct reactive centers: a methanesulfonyl group and a chlorosulfanyl group. This unique structure makes it a candidate for investigating novel reaction pathways in synthetic organic chemistry, particularly for developing new sulfur-containing heterocycles or for use as a building block in the synthesis of more complex molecular architectures . Chemists may explore its utility as a potential precursor to generate sulfene intermediates, analogous to the behavior of methanesulfonyl chloride . Its reactivity is also expected to be valuable in the study of nucleophilic substitution reactions, where it could serve as an electrophile, or in cycloaddition reactions to form novel sultone derivatives . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for any form of human or animal consumption . Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5ClO2S2 B14375011 (Chlorosulfanyl)(methanesulfonyl)methane CAS No. 89986-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89986-84-5

Molecular Formula

C2H5ClO2S2

Molecular Weight

160.6 g/mol

IUPAC Name

methylsulfonylmethyl thiohypochlorite

InChI

InChI=1S/C2H5ClO2S2/c1-7(4,5)2-6-3/h2H2,1H3

InChI Key

TVPJZMFYKNYHGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CSCl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of Chlorosulfanyl Methanesulfonyl Methane

Electrophilic and Nucleophilic Character of the Sulfur-Chlorine Bond (S-Cl) and the Sulfonyl Moiety.

The molecule possesses two electrophilic sulfur centers. The sulfur atom in the sulfenyl chloride group (R-S-Cl) is susceptible to nucleophilic attack, behaving as a source of an "RS+" synthon. wikipedia.org Concurrently, the sulfur atom in the methanesulfonyl group is highly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms, rendering it a potent electrophile. fiveable.me

Derivatives of methanesulfonyl chloride are classic electrophiles in organic synthesis. fiveable.me Their reactions are characterized by the susceptibility of the sulfonyl sulfur to nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitated by the electron-withdrawing nature of the methanesulfonyl group. fiveable.me

Nucleophilic Substitution: Methanesulfonyl chloride reacts readily with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.org For instance, its reaction with primary and secondary amines yields methanesulfonamides, which are notably resistant to hydrolysis. wikipedia.orgmdpi.com Similarly, reaction with alcohols in the presence of a non-nucleophilic base produces methanesulfonates (mesylates). wikipedia.org

Sulfene (B1252967) Intermediate: In the presence of a base like triethylamine, methanesulfonyl chloride can undergo an elimination reaction to form the highly reactive intermediate known as sulfene (CH₂=SO₂). wikipedia.org This transient species can then participate in cycloaddition reactions, for example, reacting with α-hydroxyketones to form five-membered sultones. wikipedia.org This pathway is a key mechanistic feature of reactions with alcohols, where the sulfene is generated and subsequently attacked by the alcohol. wikipedia.org

The general reactivity of sulfonyl chlorides makes them powerful electrophiles, capable of engaging in fast and selective couplings with various nucleophiles. nih.gov

Sulfenyl chlorides are reactive compounds that are considered sources of the electrophilic cation RS+. wikipedia.org Their chemistry is dominated by the polarization of the S-Cl bond, which makes the sulfur atom a target for nucleophiles.

Electrophilic Addition: Sulfenyl chlorides readily add across carbon-carbon double bonds in alkenes. wikipedia.org The mechanism is thought to proceed through a three-membered thiiranium ring intermediate, which is then opened by the chloride anion. This typically results in the formation of anti-Markovnikov adducts in reactions with terminal alkenes. researchgate.net

Reaction with Nucleophiles: They react with various nucleophiles. For example, reaction with water leads to hydrolysis, and reaction with amines in the presence of a base yields sulfenamides. wikipedia.org The latter reaction is utilized in the production of certain fungicides. wikipedia.org

Radical Chain Mechanisms in Halogenation Processes Relevant to Substituted Methanes.

The halogenation of alkanes and their substituted derivatives can proceed via a free-radical chain mechanism, particularly under UV light or at high temperatures. wikipedia.orgucla.edu This process involves three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org For a substituted methane (B114726) like (chlorosulfanyl)(methanesulfonyl)methane, the hydrogen atom on the central carbon is activated by two adjacent electron-withdrawing sulfur groups, making it susceptible to radical abstraction.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by an energy input, such as UV radiation, to generate two chlorine radicals (Cl•). wikipedia.orgucalgary.ca

Cl₂ + UV light → 2 Cl•

Propagation: This is a two-step cyclic process.

A chlorine radical abstracts a hydrogen atom from the substituted methane, forming hydrogen chloride (HCl) and a methyl radical derivative. wikipedia.orglibretexts.org

This newly formed carbon-centered radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the chlorinated product and regenerating a chlorine radical, which continues the chain. wikipedia.orgucalgary.ca

Termination: The chain reaction is concluded when two radicals combine in any possible pairing, such as two chlorine radicals forming Cl₂, or a chlorine radical and a methyl radical derivative forming more product. libretexts.orglibretexts.org

While effective, radical chlorination can be unselective, often leading to a mixture of mono- and poly-halogenated products. wikipedia.orglibretexts.org

Protonation and Acid-Base Behavior of Sulfur-Containing Functional Groups.

The this compound molecule contains several potential sites for protonation, including the sulfenyl sulfur atom and the oxygen atoms of the sulfonyl group. researchgate.netyoutube.com The basicity of these sites is generally low. The sulfonyl group is a very weak base. The sulfenyl sulfur atom is more basic, but protonation would render it a hypervalent species and could facilitate cleavage of the S-Cl or C-S bond.

In reactions involving thiols, the deprotonated thiolate anion is the active nucleophilic species. researchgate.net Therefore, the acid-base equilibrium, which is dependent on the pH of the medium and the pKa of the thiol, is crucial for the reaction kinetics. researchgate.net While this compound does not have a thiol group, the principle illustrates the importance of protonation states in the reactivity of sulfur compounds. Under highly acidic conditions, protonation of the sulfur atoms could occur, which would likely alter the molecule's reactivity, for instance, by deactivating it toward electrophilic attack. researchgate.net

Hydrolytic Stability and Reactivity in Varied Solvent Systems.

The hydrolytic stability of this compound is expected to be low due to the presence of two water-reactive functional groups.

Sulfenyl Chloride Moiety: The S-Cl bond is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfenic acid (R-SOH) and hydrochloric acid. wikipedia.org Sulfenic acids are often unstable and can undergo further reactions.

Sulfonyl Chloride Moiety: Sulfonyl chlorides also react with water, though sometimes less vigorously than sulfenyl chlorides, to produce the corresponding sulfonic acid and HCl. wikipedia.orgarkema.com

The reactivity would be significantly influenced by the solvent system. In polar protic solvents like water or alcohols, solvolysis is expected to be a primary reaction pathway. In aprotic solvents, the molecule would be more stable, allowing for reactions with other added nucleophiles to occur preferentially.

Solvent TypeExpected Reactivity/StabilityPrimary Reaction Pathway
Polar Protic (e.g., Water, Alcohols)Low stability, high reactivitySolvolysis (hydrolysis, alcoholysis) at the S-Cl bond
Polar Aprotic (e.g., DMSO, DMF)Moderate stabilityFavors nucleophilic substitution by other reagents
Nonpolar Aprotic (e.g., Hexane, Toluene)Higher stabilityGenerally unreactive unless other reagents are present; suitable for radical reactions

Exploration of Rearrangement Reactions and Degradation Pathways.

Given the combination of functional groups, several rearrangement and degradation pathways can be postulated for this compound.

Pummerer-type Rearrangement: While not directly applicable, if the sulfenyl sulfur were to be oxidized to a sulfoxide (B87167), a Pummerer-type rearrangement could potentially occur, which involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride (B1165640). researchgate.net

Disproportionation: Some related sulfur compounds are known to be unstable and undergo disproportionation. For example, methanesulfinyl chloride can disproportionate at room temperature into methanesulfonyl chloride and methanesulfenyl chloride. orgsyn.org A similar degradation pathway, potentially involving redox reactions between the two sulfur centers, could be possible for this compound.

Elimination Reactions: As seen with methanesulfonyl chloride, treatment with a strong, non-nucleophilic base could potentially induce elimination to form a highly reactive sulfene-like or thio-sulfene intermediate, which would rapidly react with any available trapping agents. wikipedia.org

Role as a Synthetic Intermediate in Advanced Organic Transformations.

The potential of this compound as a synthetic intermediate would be dictated by its two primary functional groups: the methanesulfonyl group (-SO2CH3) and the chlorosulfanyl group (-SCl), both attached to a central methylene (B1212753) unit. The methanesulfonyl group is a strong electron-withdrawing group, which would influence the reactivity of the adjacent methylene protons and the chlorosulfanyl group. However, no specific studies on this compound as a synthetic intermediate have been found.

Potential for Forming Sulfonates and Sulfonamides.

The formation of sulfonamides is a well-established reaction in organic chemistry, classically proceeding from the reaction of a sulfonyl chloride (R-SO2-Cl) with a primary or secondary amine. researchgate.netucl.ac.uksigmaaldrich.com Similarly, sulfonates are formed from the reaction of sulfonyl chlorides with alcohols.

The compound , this compound, is a sulfenyl chloride (R-S-Cl), not a sulfonyl chloride. The reactivity of sulfenyl chlorides differs significantly. Sulfenyl chlorides react with amines to produce sulfenamides (R-S-NR'2), not sulfonamides (R-SO2-NR'2). wikipedia.org

Reactant Functional GroupReagentProduct Functional Group
Sulfonyl Chloride (-SO2Cl)Amine (R2NH)Sulfonamide (-SO2NR2)
Sulfenyl Chloride (-SCl)Amine (R2NH)Sulfenamide (-SNR2)

A comparison of the products from reactions of sulfonyl chlorides versus sulfenyl chlorides with amines.

Therefore, based on the known principles of organic chemistry, this compound would not be a direct precursor for the formation of sulfonamides or sulfonates via nucleophilic substitution at the sulfur atom. No literature has been found describing an indirect pathway or any specific reaction conditions under which this compound could lead to the formation of sulfonates or sulfonamides.

Applications in C-C Bond Forming Reactions.

The application of organosulfur compounds in carbon-carbon bond-forming reactions is a broad and diverse field. mdpi.com For a molecule like this compound, a potential pathway for C-C bond formation could involve the carbon atom situated between the two sulfur-containing groups (the α-carbon).

The strong electron-withdrawing nature of the adjacent methanesulfonyl group (-SO2CH3) would render the protons on this α-carbon acidic. In the presence of a suitable base, this could lead to the formation of a stabilized carbanion. This nucleophilic carbanion could then, in principle, react with various carbon electrophiles (such as alkyl halides or carbonyl compounds) to form a new C-C bond.

However, a search of the chemical literature did not reveal any specific examples, reaction protocols, or research findings where this compound has been utilized in C-C bond-forming reactions. The reactivity of the sulfenyl chloride group would also need to be considered, as it could potentially interfere with or participate in such reactions. Without experimental data, any discussion of its application remains speculative.

Based on a comprehensive search of available scientific literature, detailed spectroscopic and structural analysis data for the specific chemical compound "this compound" is not available. Consequently, the generation of an article with the requested detailed outline and data tables is not possible at this time.

The search for advanced spectroscopic characterization, including vibrational and nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and X-ray diffraction studies, did not yield any specific results for "this compound." The provided search results pertain to related but distinct compounds such as methylsulfonylmethane (dimethyl sulfone) and methanesulfonyl chloride, and therefore cannot be used to accurately describe the subject compound as per the strict instructions of the request.

Further research would be required to be published on the synthesis and characterization of "this compound" before a detailed and scientifically accurate article as outlined can be produced.

Theoretical and Computational Chemistry Investigations of Chlorosulfanyl Methanesulfonyl Methane

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Modes, Electronic Transitions).

Further research and initial computational studies would need to be conducted by the scientific community before a detailed theoretical analysis of (Chlorosulfanyl)(methanesulfonyl)methane can be provided.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

Currently, there are no known synthetic methods for "(Chlorosulfanyl)(methanesulfonyl)methane". Future research would need to focus on developing a viable synthetic pathway. Initial theoretical approaches might involve the controlled reaction of a precursor like dimethyl sulfone with a chlorosulfurating agent. The development of sustainable routes would likely focus on minimizing hazardous reagents and byproducts, utilizing renewable starting materials, and optimizing reaction conditions for energy efficiency.

Development of Catalytic Applications and Reagent Design

Once synthesized, the potential catalytic applications of "this compound" could be explored. The presence of both a methanesulfonyl group and a chlorosulfanyl group might impart unique reactivity. Research could investigate its use as a catalyst in organic synthesis, potentially for reactions involving sulfenylation or sulfinylation. Furthermore, it could be designed as a reagent for introducing the methanesulfonyl or chlorosulfanyl moieties into other molecules, which is of interest in medicinal and materials chemistry. researchgate.net

Advanced Material Science Applications Involving Sulfur-Containing Compounds

Sulfur-containing compounds are increasingly utilized in advanced materials science, for applications ranging from polymers with unique optical and mechanical properties to materials for energy storage. researchgate.net If "this compound" can be synthesized and potentially polymerized or incorporated into other materials, its properties could be investigated for applications in areas such as high refractive index polymers, battery electrolytes, or self-healing materials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (chlorosulfanyl)(methanesulfonyl)methane in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation (e.g., fume hoods) to minimize vapor inhalation. Ensure safety showers and eyewash stations are accessible .
  • PPE : Wear nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and ANSI-approved goggles. Avoid latex gloves due to potential degradation .
  • Storage : Keep in corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert atmosphere, away from oxidizers and moisture .
  • Spill Management : Absorb with sand or vermiculite, neutralize with sodium bicarbonate, and dispose via hazardous waste facilities .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify sulfonyl and chlorosulfanyl functional groups. Compare chemical shifts with literature values (e.g., δ~3.3 ppm for CH3_3-SO2_2) .
  • HPLC-UV : Employ a C18 column with isocratic elution (acetonitrile/water, 60:40) to assess purity (>98%) and detect hydrolyzed byproducts .
  • Elemental Analysis : Validate sulfur and chlorine content (±0.3% theoretical) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LC50_{50} values for aquatic toxicity of this compound?

  • Methodological Answer :

  • Standardized Testing : Conduct OECD 203 tests under controlled pH (7.0±0.2) and temperature (20°C) to eliminate variability. Use zebrafish (Danio rerio) as a model organism .
  • Analytical Validation : Quantify compound degradation via LC-MS/MS to ensure exposure concentrations remain stable during testing .
  • Data Harmonization : Apply multivariate regression to account for confounding factors (e.g., dissolved organic carbon) and cross-reference with EPA ECOTOX database entries .

Q. What experimental approaches are suitable for investigating the thermal decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2_2 to identify decomposition thresholds (>150°C). Correlate mass loss with FTIR-detected gaseous byproducts (e.g., SO2_2, HCl) .
  • GC-MS Profiling : Trap volatiles using Tenax® tubes and analyze for chlorinated intermediates (e.g., CH3_3-SCl) .
  • Computational Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) to simulate transition states and validate kinetic parameters (e.g., activation energy) .

Q. How should acute exposure guidelines (AEGLs) be derived for this compound in occupational settings?

  • Methodological Answer :

  • Dose-Response Modeling : Calculate BMCL05_{05} from rodent inhalation studies (4-hour exposure) using probit analysis. Apply time-scaling (Cn×t=k^n \times t = k, n=0.66n=0.66) to extrapolate shorter/longer exposures .
  • Uncertainty Factors : Apply interspecies (10×) and intraspecies (10×) adjustments to BMCL05_{05} values. Validate with in vitro lung epithelial cell assays (e.g., A549 cytotoxicity) .

Q. What methodologies are employed to assess the corrosive effects of this compound on stainless steel reactor surfaces?

  • Methodological Answer :

  • Immersion Testing : Follow ASTM G31-21 (72-hour exposure at 25°C). Measure weight loss and pitting depth using SEM-EDS .
  • Electrochemical Analysis : Perform potentiodynamic polarization in 0.1 M NaCl to determine corrosion current density (icorri_{\text{corr}}) and passivation behavior .
  • Surface Profiling : Use atomic force microscopy (AFM) to quantify roughness changes post-exposure .

Notes

  • Data Contradiction Analysis : For conflicting results (e.g., environmental persistence vs. rapid hydrolysis), conduct pH-dependent stability studies (pH 2–12) and monitor half-lives via 1H^1 \text{H}-NMR .
  • Regulatory Compliance : Align synthetic protocols with EPA Risk Management Program thresholds (e.g., 10,000 lbs for sulfonyl chlorides) .

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